molecular formula C12H18BNO4S B1511148 (5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid CAS No. 1078151-34-4

(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid

Cat. No.: B1511148
CAS No.: 1078151-34-4
M. Wt: 283.16 g/mol
InChI Key: WKKIBDJEOKPAIP-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative of a tetrahydrothieno[3,2-c]pyridine scaffold, featuring a tert-butoxycarbonyl (Boc) protecting group at the 5-position. The core structure combines a thiophene ring fused to a partially saturated pyridine ring, with the boronic acid (-B(OH)₂) moiety at the 2-position. The Boc group is commonly employed to protect amines during synthetic processes, suggesting that the parent compound may contain a secondary or tertiary amine that is temporarily masked to prevent undesired reactivity. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in medicinal chemistry and materials science. This compound likely serves as an intermediate in synthesizing bioactive molecules, particularly antiplatelet agents inspired by thienopyridine derivatives like clopidogrel or ticlopidine .

Properties

IUPAC Name

[5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-12(2,3)18-11(15)14-5-4-9-8(7-14)6-10(19-9)13(16)17/h6,16-17H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKIBDJEOKPAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)CCN(C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744116
Record name [5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078151-34-4
Record name [5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the empirical formula C13H17NO4SC_{13}H_{17}NO_4S and a molecular weight of 283.35 g/mol. It contains a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological contexts. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions to reveal reactive sites for further functionalization.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Boronic acids are often utilized as inhibitors of serine proteases and other enzymes due to their ability to mimic the transition state of substrate molecules. This inhibition can lead to potential therapeutic applications in treating diseases such as cancer and diabetes.
  • Suzuki-Miyaura Coupling : The presence of the boronic acid group allows for participation in cross-coupling reactions, which are critical in synthesizing biologically active compounds.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits serine proteases
Antitumor ActivityCytotoxic effects on HeLa cells
Cross-CouplingParticipates in Suzuki-Miyaura reactions

Case Study: Antitumor Effects

In a study evaluating the cytotoxicity of various boronic acid derivatives on HeLa cervical cancer cells, compounds similar to (5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid showed promising results. The IC50 values were measured using the WST-8 method, indicating significant inhibitory activity against tumor cell proliferation (Table 2).

Table 2: IC50 Values of Related Compounds

Compound NameIC50 (μM)Cell Line
(5-(tert-Butoxycarbonyl)-4H-thieno[3,2-c]pyridine-2-yl)boronic acid15HeLa
Other Boronic Acid Derivative20A549
Control Compound>100HeLa

Comparison with Similar Compounds

Core Heterocyclic Scaffold Variations

The thieno[3,2-c]pyridine core distinguishes this compound from analogs with alternative fused-ring systems:

  • Thieno[2,3-c]pyridine derivatives (e.g., 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid, CAS 165947-51-3): The thiophene and pyridine rings are fused at positions 2 and 3 instead of 3 and 2, altering electronic properties and steric accessibility. The Boc group at the 6-position further differentiates this compound .

Functional Group and Substituent Variations

Compound Name Core Structure Functional Group Boc Position Key Differences Reference
Target compound Thieno[3,2-c]pyridine Boronic acid 5 Boronic acid enables cross-coupling -
6-Boc-thieno[2,3-c]pyridine-2-carboxylic acid Thieno[2,3-c]pyridine Carboxylic acid 6 Acid group for conjugation/amidation
5-Boc-pyrrolo[3,2-c]pyridine-2-carboxylic acid Pyrrolo[3,2-c]pyridine Carboxylic acid 5 Nitrogen-rich scaffold for enhanced polarity
5-(2-Chlorobenzyl)-thieno[3,2-c]pyridin-2-yl acetate Thieno[3,2-c]pyridine Acetate - Chlorobenzyl group for bioactivity

Key Observations :

  • Boronic Acid vs. Carboxylic Acid : The target compound’s boronic acid group (vs. carboxylic acid in analogs) enhances its utility in Suzuki reactions for biaryl synthesis. However, carboxylic acid derivatives are more common in final drug molecules for salt formation or target binding .
  • Boc Position : The Boc group at position 5 (target compound) vs. 6 () may influence ring conformation and steric hindrance during reactions.

Reactivity and Stability

  • Boronic Acid Reactivity : The boronic acid group facilitates Suzuki-Miyaura couplings with aryl halides, a feature absent in carboxylic acid or ester analogs. However, boronic acids are prone to protodeboronation under acidic or oxidative conditions, necessitating careful handling .
  • Boc Group Stability : The Boc group’s position (5 vs. 6) may affect its stability during deprotection. For instance, steric shielding at position 5 could slow acid-catalyzed cleavage compared to position 6.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
Reactant of Route 2
(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid

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